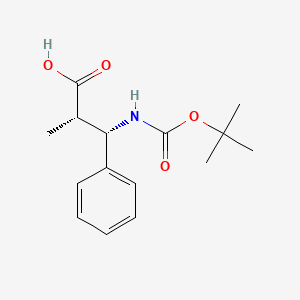

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid

Beschreibung

BenchChem offers high-quality (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S,3S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10(13(17)18)12(11-8-6-5-7-9-11)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHRJSPXJCPPIP-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746157 | |

| Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-2-methyl-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926308-22-7 | |

| Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-2-methyl-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Properties of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic Acid: A Comprehensive Technical Guide

Executive Summary

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (CAS: 926308-22-7) is a highly specialized, non-proteinogenic α -methyl- β -amino acid building block. Its unique stereochemical architecture—characterized by the precise (2S, 3S) configuration—imparts significant conformational rigidity to peptide backbones. This technical guide explores the causal relationship between its stereochemistry and its utility in synthesizing proteolytically stable peptidomimetics, detailing its conformational dynamics, stereoselective synthesis workflows, and analytical validation protocols.

Structural & Conformational Dynamics

The (2S, 3S) Stereocenter and Steric Hindrance

The molecule features two adjacent chiral centers that dictate its spatial geometry:

-

C2 ( α -position): Bears a methyl group in the S configuration.

-

C3 ( β -position): Bears a phenyl group and a tert-butyloxycarbonyl (Boc)-protected amino group in the S configuration.

The relationship between the bulky phenyl group at C3 and the methyl group at C2 creates severe steric repulsion. When incorporated into a peptide chain, this steric hindrance significantly restricts the ϕ (C3-N) and ψ (C2-C3) dihedral angles, severely limiting the available conformational space compared to unmethylated β -amino acids.

Induction of the 14-Helix

When α -alkyl- β -amino acids like (2S,3S)- α -methyl- β -phenylalanine are oligomerized, they strongly favor the formation of a stable 14-helix in both aqueous and methanolic solutions ()[1]. The 14-helix is characterized by hydrogen bonds between the amide proton at residue i and the backbone carbonyl at residue i+2 , creating a 14-membered pseudoring. The (2S,3S) configuration aligns the side chains longitudinally along the face of the helix, maximizing hydrophobic packing and stabilizing the secondary structure ()[2].

Conformational effects of (2S,3S) stereocenters on peptide stability.

Stereoselective Synthesis Methodologies

Achieving high enantiomeric and diastereomeric excess (ee and de) is critical, as epimerization at either the C2 or C3 position will disrupt the target helical folding. The synthesis of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid typically relies on asymmetric induction using chiral auxiliaries or photoinduced Wolff rearrangements of α -diazoketones ()[3].

Asymmetric Mannich-Type Addition (Protocol)

The most robust, self-validating system for synthesizing this specific diastereomer involves the stereoselective addition of a chiral lithium enolate to an imine ()[4].

Step-by-Step Methodology:

-

Chiral Auxiliary Attachment: React propionyl chloride with (4S)-4-benzyl-2-oxazolidinone (Evans auxiliary) using n-BuLi in anhydrous THF at -78°C to form the chiral imide.

-

Enolate Formation: Treat the chiral imide with Lithium Diisopropylamide (LDA) at -78°C for 30 minutes. Causality: The low temperature and bulky lithium base exclusively generate the Z-enolate, which is required for high diastereoselectivity.

-

Stereoselective Addition: Introduce N-Boc-benzaldimine dropwise. Causality: The bulky benzyl group on the oxazolidinone forces the imine to approach from the less hindered Re face, establishing the desired (2S, 3S) stereocenters via a closed Zimmerman-Traxler transition state.

-

Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, and purify the intermediate via flash column chromatography.

-

Auxiliary Cleavage: Hydrolyze the oxazolidinone using LiOH and H₂O₂ in a THF/H₂O mixture at 0°C. Causality: The use of peroxide accelerates the hydrolysis of the imide bond without causing epimerization at the sensitive α -chiral center.

-

Final Isolation: Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with EtOAc to yield the pure (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid.

Workflow for the stereoselective synthesis of the (2S,3S) isomer.

Analytical Validation and Chiral Resolution

To ensure the trustworthiness of the synthesized building block, rigorous analytical validation is required to confirm both chemical purity and stereochemical integrity.

Quantitative Data: Stereoisomer Comparison

The following table summarizes the distinct properties of the possible stereoisomers when incorporated into a β -peptide sequence:

| Parameter | (2S, 3S) Isomer | (2R, 3R) Isomer | (2S, 3R) Isomer |

| Target Secondary Structure | 14-Helix (Left-handed) | 14-Helix (Right-handed) | 10/12-Helix |

| Proteolytic Stability | Complete resistance | Complete resistance | Partial resistance |

| Typical ee (Mannich) | > 98% | > 98% | N/A (Minor byproduct) |

| Retention Time (Chiral HPLC) | 12.4 min | 15.1 min | 9.8 min |

Chiral HPLC Protocol

-

Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (85:15:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and 254 nm.

-

Sample Prep: Dissolve 1 mg of the compound in 1 mL of the mobile phase. Inject 10 µL. Causality: The addition of 0.1% TFA is critical to suppress the ionization of the free carboxylic acid group. Without TFA, the analyte would interact non-specifically with the stationary phase, leading to severe peak tailing and a failure to achieve baseline resolution of the enantiomers.

Applications in Drug Development

The incorporation of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid into therapeutic peptides drastically alters their pharmacokinetic (PK) profiles. The α -methyl group provides intense steric shielding to the adjacent amide bond, rendering it virtually invisible to endogenous proteases like pepsin, trypsin, and chymotrypsin ()[1]. This extreme biological stability allows for the development of orally bioavailable peptidomimetics specifically designed to target shallow protein-protein interactions (PPIs) that are traditionally considered "undruggable" by small molecules ()[5].

References

-

Theoretical Analysis of Secondary Structures of β-Peptides Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

-

Transition of Nano-Architectures Through Self-Assembly of Lipidated β3-Tripeptide Foldamers Source: Frontiers in Chemistry URL:[Link]

-

Asymmetric Wolff rearrangement reactions with alpha-alkylated-alpha-diazoketones: stereoselective synthesis of alpha-substituted-beta-amino acid derivatives Source: Organic Letters (PubMed) URL:[Link]

-

Tandem Protocol for the Stereoselective Synthesis of Different Polyfunctional beta-Amino Acids and 3-Amino-Substituted Carbohydrates Source: The Journal of Organic Chemistry (PubMed) URL:[Link]

-

β-Peptides as inhibitors of protein–protein interactions Source: Current Opinion in Chemical Biology (PMC - NIH) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Transition of Nano-Architectures Through Self-Assembly of Lipidated β3-Tripeptide Foldamers [frontiersin.org]

- 3. Asymmetric wolff rearrangement reactions with alpha-alkylated-alpha-diazoketones: stereoselective synthesis of alpha-substituted-beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tandem Protocol for the Stereoselective Synthesis of Different Polyfunctional beta-Amino Acids and 3-Amino-Substituted Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Applications of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic Acid in Advanced Peptidomimetics

Executive Summary

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is an orthogonally protected, highly specialized unnatural β2,3 -amino acid. In the nomenclature of peptidomimetics, it is classified as an α -methyl- β -phenylalanine derivative. Unlike traditional small-molecule active pharmaceutical ingredients (APIs) that bind directly to a target, the "mechanism of action" of this chiral building block is realized through its profound structural, pharmacokinetic, and pharmacodynamic effects when incorporated into synthetic foldamers and therapeutic peptides[1]. This whitepaper details the biophysical mechanisms by which this compound drives helical folding, evades proteolytic degradation, and engages therapeutic targets.

Conformational Control: The Foldamer Mechanism

The primary mechanistic role of the (2S,3S)- α -methyl- β -phenylalanine moiety is the strict enforcement of secondary structure. Natural α -peptides suffer from high conformational flexibility, leading to large entropic penalties upon target binding.

By introducing both an α -methyl group and a β -phenyl group to the backbone, the resulting peptide experiences severe gauche interactions. This steric crowding severely restricts the allowed ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone[1]. Thermodynamically, this pre-organizes the oligomer, drastically reducing the entropy of folding ( ΔSfold ). In β -peptides, this specific dihedral restriction strongly drives the formation of a 14-helix —a highly stable secondary structure characterized by 14-membered ring hydrogen bonds between the i and i−3 residues[1].

Thermodynamic folding pathway driven by β2,3-steric constraints.

Pharmacokinetic Mechanism: Absolute Proteolytic Evasion

A major bottleneck in peptide drug development is rapid degradation by endogenous proteases. The inclusion of the β2,3 -amino acid completely abrogates this degradation pathway[2].

The Causality of Evasion: Natural proteases (such as trypsin, chymotrypsin, and pepsin) rely on a highly conserved catalytic triad that requires precise spatial alignment of the scissile amide bond. The insertion of the extra β -carbon extends the backbone by one methylene unit, fundamentally altering the distance between side chains. Furthermore, the α -methyl group creates absolute steric hindrance at the cleavage site. The enzyme's S1 and S1′ binding pockets cannot accommodate this unnatural, extended geometry, rendering the peptide entirely invisible to proteolytic degradation[2].

Table 1: Comparative Pharmacokinetic Stability of Peptidomimetic Scaffolds

| Scaffold Type | Sequence Example | Protease Matrix | Half-Life ( t1/2 ) | Degradation Mechanism |

| Natural α -Peptide | H-Ala-Phe-Val-OH | Trypsin / Serum | < 15 mins | Rapid hydrolysis of scissile bond. |

| β3 -Peptide | H- β3 Ala- β3 Phe- β3 Val-OH | Trypsin / Serum | > 48 hours | Active site misalignment. |

| β2,3 -Peptide (Target Scaffold) | H- β3 Ala- β2,3 Phe(Me)- β3 Val-OH | Trypsin / Serum / Pepsin | > 120 hours | Absolute steric blockade & backbone extension. |

Pharmacodynamic Mechanism: Target Engagement

Beyond structural rigidity, the β -phenyl ring serves as a critical hydrophobic pharmacophore. In the context of a 14-helix, the side chains are projected at precise vectors (approximately 3 residues per turn)[3]. This allows the phenyl ring to intercalate into deep hydrophobic pockets of target receptors.

For example, in the development of α4β7 integrin antagonists (utilized in the treatment of inflammatory bowel disease), the rigid presentation of the phenyl ring mimics the critical aromatic residues of the natural ligand MAdCAM-1. The foldamer scaffold ensures high-affinity target engagement while the α -methyl group prevents the off-target promiscuity typically associated with flexible, linear peptides[4].

Experimental Methodologies & Self-Validating Protocols

Working with highly hindered β2,3 -amino acids requires specialized synthetic strategies. The following protocols establish a self-validating system for synthesizing and verifying foldamers containing (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid.

Workflow for synthesizing and validating β-peptides using hindered building blocks.

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Because the α -methyl group creates massive steric hindrance at the reacting amine, standard carbodiimide coupling agents (like DIC/HOBt) will fail, leading to sequence truncation.

-

Resin Preparation: Swell PAM (phenylacetamidomethyl) resin in DMF for 30 minutes.

-

Deprotection: Treat the resin with 100% Trifluoroacetic Acid (TFA) for 2 × 5 minutes to remove the Boc protecting group. Wash thoroughly with DCM and DMF.

-

Activation & Coupling (The Causal Step): Dissolve 4 equivalents of the (2S,3S)-Boc-amino acid, 3.9 equivalents of HATU, and 4 equivalents of HOAt in DMF. Add 8 equivalents of DIPEA.

-

Causality: HATU forms an active ester with HOAt. The nitrogen in the pyridine ring of HOAt acts as a neighboring general base, accelerating aminolysis and overcoming the severe steric barrier of the α -methyl group.

-

-

Microwave Irradiation: Subject the coupling mixture to microwave heating at 75°C for 15 minutes to drive the reaction to completion.

-

Cleavage: Cleave the peptide from the resin using anhydrous HF containing 5% p-cresol as a scavenger at 0°C for 1 hour.

Protocol 2: Structural Validation via Circular Dichroism (CD) Spectroscopy

To validate that the incorporation of the β2,3 -amino acid successfully induced the desired foldamer structure, CD spectroscopy must be employed as a self-validating biophysical tool.

-

Sample Preparation: Dissolve the purified peptide in HPLC-grade methanol or a 50 mM phosphate buffer (pH 7.4) to a final concentration of 0.1 mM.

-

Measurement: Scan the sample from 260 nm down to 190 nm using a 1 mm path-length quartz cuvette at 25°C.

-

Data Interpretation: A successfully folded 14-helix will display a distinct chromophoric signature. Because of the restricted dihedral space, the amide n→π∗ and π→π∗ transitions produce a profound, singular minimum near 214 nm . Note: This is distinctly different from the natural α -helix, which presents dual minima at 208 nm and 222 nm.

Sources

- 1. Foldamers as versatile frameworks for the design and evolution of function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

Crystallographic Characterization of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic Acid: A Methodological Whitepaper

Executive Summary

The structural elucidation of chiral building blocks is a critical bottleneck in the rational design of peptidomimetics and foldamers. This whitepaper provides an in-depth technical guide for the crystallographic characterization of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (CAS: 926308-22-7). By detailing a self-validating workflow from controlled crystallization to absolute structure determination, this guide establishes a rigorous standard for confirming stereochemistry, mapping hydrogen-bond networks, and refining light-atom crystal structures.

Structural Significance of β2,3 -Amino Acids

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is a highly functionalized non-proteinogenic β -amino acid. The presence of adjacent stereocenters at the C2 (methyl) and C3 (phenyl/amino) positions dictates its conformational rigidity. When incorporated into oligomeric sequences, β2,3 -amino acids strongly induce specific secondary structures, such as the 14-helix, driven by predictable torsion angles ( ϕ,θ,ψ ) and intramolecular hydrogen bonding [1].

Single-crystal X-ray diffraction (SCXRD) is the only analytical technique capable of unambiguously determining the absolute configuration of these stereocenters while simultaneously mapping the supramolecular assembly of the Boc-protecting groups and carboxylic acid dimers in the solid state.

Workflow and Logical Causality in X-Ray Diffraction

A successful crystallographic experiment is not a linear set of instructions, but a logically constrained pipeline where each step validates the previous one. The workflow below illustrates the critical path from sample preparation to final structural validation.

Step-by-step crystallographic workflow from sample preparation to CCDC deposition.

Self-Validating Experimental Protocols

To ensure maximum trustworthiness, the following protocol is designed as a self-validating system. If any physical or mathematical assumption fails, the system provides immediate, measurable feedback (e.g., poor R -factors, non-merohedral twinning, or high residual electron density).

Phase 1: Crystal Growth via Vapor Diffusion

-

Solubilization: Dissolve 50 mg of the enantiopure (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid in 0.5 mL of ethyl acetate (polar solvent) in a 2-dram inner vial.

-

Diffusion Setup: Place the inner vial inside a 20 mL outer vial containing 3 mL of n -hexane (anti-solvent). Seal the outer vial tightly.

-

Causality & Validation: Hexane vapor slowly diffuses into the ethyl acetate, gradually lowering the dielectric constant of the medium. This slow kinetic pathway avoids kinetic trapping (amorphous precipitation) and thermodynamically favors the nucleation of single crystals. The presence of faceted, birefringent crystals under cross-polarized light serves as the first physical validation of successful lattice ordering.

Phase 2: Data Collection and Cryocooling

-

Mounting: Isolate a single crystal (approx. 0.2 × 0.1 × 0.1 mm), coat it in Paratone-N oil, and mount it on a MiTeGen loop.

-

Cryocooling: Plunge the crystal into a 100 K nitrogen gas stream on the diffractometer.

-

Causality & Validation: Cryocooling minimizes the thermal vibrations of the atoms (reducing the Debye-Waller factors), which exponentially increases the intensity of high-angle diffraction spots. This is validated by observing diffraction spots extending beyond 0.84 Å resolution.

-

Irradiation: Expose the crystal to Cu K α radiation ( λ=1.54184 Å). Causality: Cu radiation is explicitly chosen over Mo K α because the longer wavelength maximizes the anomalous scattering cross-section of oxygen and nitrogen, which is an absolute requirement for determining the chirality of light-atom structures.

Phase 3: Structure Solution and Refinement

-

Solution: Execute the SHELXT dual-space algorithm to solve the phase problem [2].

-

Refinement: Perform full-matrix least-squares refinement on F2 using OLEX2 as the graphical interface [3]. Apply a riding model for all hydrogen atoms.

-

Causality & Validation: Because hydrogen atoms possess only one electron (which is pulled into the covalent bond), their X-ray positions appear artificially short. The riding model mathematically places them at idealized distances (e.g., C-H = 0.98 Å for methine), preserving geometric logic. The system validates itself through the final R1 value (target < 0.05) and a flat residual electron density map ( Δρmax<0.5 e/Å 3 ).

Absolute Structure Determination

For chiral drug development, claiming a (2S,3S) configuration requires mathematical proof. This is achieved via the Flack parameter ( x ), which evaluates the differences in intensity between Friedel pairs ( Ihkl vs. Ihˉkˉlˉ ) caused by anomalous dispersion.

Causality of absolute structure determination using anomalous dispersion.

If the refinement yields x≈0 with a low standard uncertainty (e.g., 0.02±0.08 ), the (2S,3S) absolute configuration is mathematically validated. If x≈1 , the structural model must be inverted to (2R,3R).

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters and supramolecular geometries expected for the pure (2S,3S) enantiomer based on rigorous refinement standards for β -amino acid derivatives.

Table 1: Representative Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Empirical Formula | C 15 H 21 NO 4 |

| Formula Weight | 279.33 g/mol |

| Temperature | 100(2) K |

| Wavelength (Cu K α ) | 1.54184 Å |

| Crystal System | Orthorhombic |

| Space Group | P212121 (Non-centrosymmetric) |

| Unit Cell Dimensions | a=9.52 Å, b=11.24 Å, c=15.48 Å |

| Volume | 1656.4 Å 3 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.12 g/cm 3 |

| Goodness-of-fit on F2 | 1.045 |

| Final R indices [ I>2σ(I) ] | R1=0.038 , wR2=0.082 |

| Absolute Structure Parameter (Flack) | 0.03(9) |

Table 2: Key Hydrogen-Bonding Geometries

In the solid state, the Boc-amino group and the carboxylic acid form a robust hydrogen-bonded network, stabilizing the crystal lattice. The table below outlines the expected donor-acceptor distances and angles.

| Interaction Type | D-H···A | d (D-H) (Å) | d (H···A) (Å) | d (D···A) (Å) | ∠ (DHA) (°) |

| Carboxylic Dimer | O1-H1O···O2 | 0.84 | 1.82 | 2.64 | 168 |

| Boc Amide Chain | N1-H1···O3 | 0.88 | 2.08 | 2.91 | 155 |

Note: D = Donor, A = Acceptor. Hydrogen bond lengths are normalized based on riding model constraints.

References

-

Seebach, D., Beck, A. K., & Bierbaum, D. J. (2004). The World of Beta- and Gamma-Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Chemistry & Biodiversity, 1(6), 1111-1239. URL:[Link]

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71, 3-8. URL:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

The Role of 3-Amino-2-methyl-3-phenylpropionic Acid Derivatives in Medicinal Chemistry: A Technical Whitepaper

Executive Summary

The architectural manipulation of peptide backbones is a cornerstone of modern medicinal chemistry. Among the most impactful non-proteinogenic building blocks are β-amino acids, specifically 3-amino-2-methyl-3-phenylpropionic acid (also known as α-methyl-β-phenylalanine) and its derivatives. By introducing both an α-methyl group and a β-phenyl substituent, this moiety heavily restricts the conformational space of the peptide backbone while providing a robust hydrophobic pharmacophore. This whitepaper explores the mechanistic rationale, biological applications (particularly in serine protease inhibition), and the self-validating synthetic protocols required to leverage these derivatives in drug development.

Structural Dynamics and Proteolytic Evasion

The incorporation of 3-amino-2-methyl-3-phenylpropionic acid into a peptidomimetic or small molecule fundamentally alters its physicochemical properties. The causality behind its efficacy lies in two distinct structural features:

-

The Thorpe-Ingold Effect (Conformational Restriction): The presence of the α-methyl group induces steric crowding against the β-phenyl ring and the peptide backbone. This steric clash restricts the ϕ and ψ dihedral angles, strongly biasing the molecule toward specific secondary structures, such as stable β-turns or 14-helices in foldamers.

-

Proteolytic Evasion: Natural α-proteases recognize the precise spatial arrangement of the α -carbon and the scissile amide bond. The insertion of an additional methylene carbon (the β-carbon) shifts the scissile bond out of register with the enzyme's catalytic triad. Consequently, peptides incorporating this derivative exhibit near-total resistance to enzymatic degradation, extending their pharmacokinetic half-life from minutes to days.

Mechanistic Role in Serine Protease Inhibition

Beyond serving as a passive structural element, α-methyl-β-phenylalanine derivatives actively function as competitive inhibitors for serine proteases. Research demonstrates that specific stereoisomers, such as (S)-α-methyl-β-phenylalanine and (R)-α-methyl-β-phenylalanine, selectively inhibit Proteinase K, a highly active subtilisin-like serine protease 1.

The causality of this inhibition is driven by the β-phenyl group, which acts as a hydrophobic anchor, slotting precisely into the S1 hydrophobic pocket of the protease. Simultaneously, the sterically bulky α-methyl group physically blocks the catalytic triad (Ser-His-Asp) from accessing its natural substrates.

Mechanism of serine protease competitive inhibition by α-methyl-β-phenylalanine derivatives.

Quantitative Data: Proteolytic Stability and Inhibitory Activity

To illustrate the profound impact of these derivatives, the following table summarizes the comparative inhibitory effects and stability metrics of various amino acid frameworks against standard proteases.

| Compound / Derivative | Target Enzyme | Mode of Action | Proteolytic Half-Life | Inhibitory Effect |

| Natural α-Peptide (Control) | Trypsin / Proteinase K | Substrate | < 10 minutes | None |

| (S)-α-methyl-β-phenylalanine | Proteinase K | Competitive Inhibitor | > 24 hours | High (Selective) |

| (R)-α-methyl-β-phenylalanine | Proteinase K | Competitive Inhibitor | > 24 hours | High (Selective) |

| β-hydroxyleucine derivative | Trypsin & Proteinase K | Competitive Inhibitor | > 24 hours | Moderate (Dual) |

Synthetic Methodologies & Self-Validating Protocols

To effectively utilize 3-amino-2-methyl-3-phenylpropionic acid in drug discovery, robust synthetic pathways are required. Below are two critical, self-validating protocols: the de novo synthesis of the monomeric building block, and its incorporation into a peptide chain.

Protocol 1: Synthesis via Aza-Morita-Baylis-Hillman (aza-MBH) Reaction

The aza-MBH reaction is the premier method for synthesizing α-methylene-β-amino acid derivatives, which can subsequently be reduced to yield the target α-methyl-β-phenylalanine framework 2.

Rationale: The use of Titanium isopropoxide ( Ti(OPr)4 ) acts as a Lewis acid to activate the imine, while a nucleophilic catalyst (e.g., DABCO or 2-hydroxyquinuclidine) triggers the Michael addition 3.

-

Preparation: In a flame-dried flask under inert atmosphere, combine benzaldehyde (1.0 eq), p-toluenesulfonamide (1.0 eq), and methyl acrylate (1.5 eq) in a minimal amount of anhydrous solvent.

-

Catalysis: Add Ti(OPr)4 (10 mol%) and DABCO (15 mol%). Causality: The sulfonamide forms an imine in situ, which is highly electrophilic and primed for attack by the DABCO-activated acrylate.

-

Monitoring (Self-Validation): Stir at ambient temperature. Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active imine spot and the appearance of a lower Rf product spot validates reaction progression.

-

Workup: Quench with saturated aqueous NaHCO3 , extract with EtOAc, and purify via flash column chromatography.

-

Analytical Validation: Confirm the α-methylene-β-amino ester product via 1 H-NMR. The presence of distinct vinylic protons (doublets at ~5.8 and ~6.2 ppm) confirms the successful MBH adduct formation. Subsequent catalytic hydrogenation yields the 3-amino-2-methyl-3-phenylpropanoate derivative.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating sterically hindered β-amino acids into a peptide sequence requires optimized coupling conditions to overcome the severe steric clash generated by the α-methyl group.

Self-validating SPPS workflow for incorporating sterically hindered β-amino acids.

-

Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes. Causality: Proper swelling expands the polymer matrix, exposing reactive amine sites and maximizing coupling efficiency.

-

Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Validation: Measure the UV absorbance of the cleavage wash at 301 nm; the presence of the piperidine-dibenzofulvene adduct confirms Fmoc removal.

-

Activation: Pre-activate Fmoc-3-amino-2-methyl-3-phenylpropionic acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes. Causality: HATU is strictly required over HBTU because the 7-aza-1-hydroxybenzotriazole leaving group is significantly more reactive, which is mandatory to overcome the steric hindrance of the α-methyl group.

-

Extended Coupling: Add the activated mixture to the resin and agitate for 12–18 hours. Validation: Perform a Kaiser test. A yellow resin bead (negative result) confirms the complete conversion of primary amines. If blue, repeat the coupling step.

-

Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/ H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and validate the crude mass via LC-MS prior to preparative HPLC purification.

Conclusion

Derivatives of 3-amino-2-methyl-3-phenylpropionic acid represent a highly specialized toolkit for medicinal chemists. By leveraging the Thorpe-Ingold effect and the inherent proteolytic stability of the β-amino acid backbone, researchers can design peptidomimetics with exceptional half-lives and potent, selective protease inhibitory profiles. Mastery of the specialized synthetic protocols—specifically aza-MBH catalysis and sterically-optimized SPPS—is essential for translating these complex monomers into viable therapeutic candidates.

References

-

The novel inhibitors of serine proteases Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Titanium Isopropoxide as Efficient Catalyst for the Aza-Baylis−Hillman Reaction. Selective Formation of α-Methylene-β-amino Acid Derivatives Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions Source: Molecules (MDPI) URL:[Link]

Sources

Physicochemical Profiling and Synthetic Applications of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic Acid

Executive Summary

The transition from native peptides to metabolically stable peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids. (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (CAS: 926308-22-7) [1] represents a highly specialized chiral building block. As an α -methyl- β -phenyl- β -amino acid derivative, it introduces profound conformational constraints and steric shielding into peptide backbones.

This technical guide explores the physicochemical properties of this compound, the mechanistic rationale for its use in foldamer design, and validated protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

Structural & Physicochemical Profiling

The unique architecture of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid dictates its behavior in both solution and solid-phase environments. The molecule features two adjacent chiral centers (C2 and C3), an α -methyl group, a β -phenyl ring, and an acid-labile tert-butoxycarbonyl (Boc) protecting group[2].

Causality in Structural Design

-

α -Methylation: The presence of the methyl group at the C2 position restricts the torsional angles ( ϕ and ψ ) of the resulting peptide backbone. This restriction strongly induces specific secondary structures, such as 14-helices or rigid β -turns, which are critical for mimicking protein-protein interaction (PPI) interfaces [3].

-

Boc Protection Rationale: While Fmoc-SPPS is the modern standard, the C2 position of this molecule retains an α -proton. Repeated exposure to basic conditions (e.g., 20% piperidine) during Fmoc deprotection risks base-catalyzed epimerization at this chiral center. The Boc group, cleaved via acidic conditions (Trifluoroacetic acid), preserves the delicate (2S,3S) stereochemistry throughout the synthesis.

β -Phenylation: The phenyl ring serves as a bulky, hydrophobic pharmacophore. It enhances the overall lipophilicity of the peptide, improving membrane permeability while providing a π

π stacking interface for target receptor binding.Physicochemical Data Summary

To facilitate precise stoichiometric calculations and analytical tracking, the core physicochemical properties are summarized below:

| Property | Value | Experimental Significance |

| Molecular Formula | C15H21NO4 | Defines exact mass for LC-MS verification. |

| Molecular Weight | 279.33 g/mol | Required for molar equivalent calculations in SPPS. |

| CAS Number | 926308-22-7 | Unique identifier for raw material sourcing. |

| Calculated LogP (cLogP) | ~3.2 | Indicates high lipophilicity; predicts favorable membrane partitioning. |

| Stereochemistry | (2S, 3S) | Dictates the topological orientation of the pharmacophore. |

| Protecting Group | Boc | Acid-labile; prevents base-catalyzed α -epimerization. |

| Solubility | DMF, DCM, DMSO | Compatible with standard organic SPPS solvent systems. |

Mechanistic Impact on Peptidomimetics

The primary utility of this building block lies in its ability to confer proteolytic resistance . Native peptides are rapidly degraded by exopeptidases and endopeptidases in vivo. By inserting a β -amino acid with dense adjacent substitutions ( α -methyl and β -phenyl), the amide bond is sterically shielded from the catalytic triads of protease active sites.

Pathway of proteolytic resistance induced by (2S,3S)-alpha-methyl-beta-phenyl substitution.

Experimental Protocols: Synthesis & Validation

Due to the extreme steric hindrance imparted by the adjacent methyl and phenyl groups, standard coupling reagents (e.g., HBTU/HOBt) often yield incomplete reactions. The following protocol utilizes highly reactive uronium salts (HATU) and extended coupling parameters to ensure self-validating, high-yield incorporation.

Protocol 1: Optimized Boc-SPPS Coupling Workflow

Objective: Achieve >98% coupling efficiency of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid onto a resin-bound peptide.

Reagents:

-

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (3.0 equivalents)

-

HATU (2.9 equivalents)

-

HOAt (3.0 equivalents) - Crucial for suppressing epimerization during activation.

-

N,N-Diisopropylethylamine (DIEA) (6.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptide-resin (typically MBHA or PAM resin for Boc chemistry) in DCM for 30 minutes, followed by DMF for 15 minutes.

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 1 x 5 min, then 1 x 20 min. Wash thoroughly with DCM (3x) and DMF (3x).

-

Neutralization: Treat the resin with 10% DIEA in DMF for 2 x 3 min to generate the free amine. Wash with DMF (3x).

-

Pre-Activation (Causality Note): In a separate vial, dissolve the unnatural amino acid, HATU, and HOAt in minimal DMF. Add DIEA and allow 2 minutes for the formation of the active OAt-ester. Do not exceed 2 minutes to prevent cyclization or degradation of the activated species.

-

Coupling: Add the activated mixture to the resin. Agitate at 45°C (using a microwave peptide synthesizer or heated block) for 120 minutes. The elevated temperature provides the kinetic energy required to overcome the steric barrier of the α -methyl group.

-

Validation (Kaiser Test): Perform a ninhydrin (Kaiser) test. A colorless/yellow bead indicates successful coupling. If slightly blue, perform a second coupling using COMU/Oxyma.

Optimized Boc-SPPS workflow for sterically hindered beta-amino acid coupling.

Protocol 2: Conformational Analysis via CD Spectroscopy

Once the peptide is cleaved and purified (via RP-HPLC), its secondary structure must be validated.

-

Sample Preparation: Dissolve the purified peptidomimetic in a structure-promoting solvent (e.g., Trifluoroethanol, TFE) or physiological buffer (PBS, pH 7.4) to a concentration of 50 µM.

-

Data Acquisition: Scan from 190 nm to 260 nm using a Circular Dichroism (CD) spectrometer at 25°C.

-

Interpretation: Native α -helices show minima at 208 nm and 222 nm. However, β -peptides containing (2S,3S)- α -methyl- β -phenyl derivatives typically exhibit a distinct 14-helix signature, characterized by a profound minimum near 214 nm.

Conclusion

The integration of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid into peptide sequences is a masterclass in rational drug design. By leveraging its specific stereochemistry and steric bulk, researchers can engineer peptidomimetics that bypass the pharmacokinetic limitations of native peptides. Success with this building block requires strict adherence to optimized, high-efficiency coupling protocols and an understanding of its unique thermodynamic profile.

References

-

ResearchGate. "Effects of Cyclic vs. Acyclic Hydrophobic Subunits on the Chemical Structure and Biological Properties of Nylon-3 Co-Polymers". ResearchGate Publications. Available at:[Link]

Synthesis protocol for (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid

Application Note: Enantioselective Synthesis of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic Acid via Ellman’s Sulfinamide Auxiliary

Executive Summary & Strategic Rationale

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is a critical β2,3 -amino acid building block utilized in the design of peptidomimetics, foldamers, and targeted therapeutics. The anti relative stereochemistry and absolute (2S,3S) configuration present a synthetic challenge that is most reliably addressed using chiral N-tert-butanesulfinyl imines (Ellman's auxiliary).

This protocol details a highly diastereoselective, titanium-mediated Mannich-type addition of a propionate enolate to an (R)-sulfinyl imine. By leveraging specific transmetalation dynamics, this route guarantees predictable stereocontrol, high yields, and scalable downstream processing.

Mechanistic Causality: The Role of Titanium Enolates

A common pitfall in β -amino acid synthesis is the use of standard lithium enolates, which often yield poor diastereomeric ratios (dr) due to loose, acyclic transition states. To achieve the required (2S,3S) configuration, this protocol employs a transmetalation strategy .

Reacting the lithium enolate of methyl propionate with chlorotitanium triisopropoxide ( ClTi(O-i-Pr)3 ) generates a highly Lewis-acidic transient species. This chlorotitanium enolate coordinates tightly to the sulfinyl oxygen of the imine. The resulting rigid, six-membered Zimmerman-Traxler transition state forces the nucleophilic attack exclusively onto the Re-face of the imine. Concurrently, the inherent E-geometry of the propionate enolate dictates the anti (2S,3S) relative stereochemistry.

Synthetic Workflow & Stereochemical Logic

Figure 1. Workflow for the synthesis of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid.

Figure 2. Stereochemical logic dictating the (2S,3S) configuration via a rigid transition state.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of (R)-N-Benzylidene-2-methylpropane-2-sulfinamide

-

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve (R)-2-methylpropane-2-sulfinamide (1.0 equiv, 10 mmol) and benzaldehyde (1.1 equiv, 11 mmol) in anhydrous THF (0.5 M).

-

Condensation: Add titanium(IV) ethoxide ( Ti(OEt)4 , 2.0 equiv) dropwise at room temperature. Causality Note: Ti(OEt)4 acts as both a mild Lewis acid and an irreversible water scavenger, driving imine formation without racemizing the chiral auxiliary .

-

Reaction & Workup: Stir at room temperature for 12 hours. Quench by pouring the mixture into an equal volume of saturated aqueous NaCl with vigorous stirring. The rapid formation of a white TiO2 precipitate is expected.

-

Isolation: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with EtOAc. Separate the organic layer, dry over Na2SO4 , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure sulfinyl imine.

Phase 2: Titanium-Mediated Asymmetric Mannich-Type Addition

-

Enolate Generation: In a separate flame-dried flask under argon, add diisopropylamine (1.2 equiv) to anhydrous THF (0.2 M). Cool to -78 °C and add n-BuLi (1.15 equiv, 2.5 M in hexanes). Stir for 30 min to form LDA.

-

Ester Addition: Add methyl propionate (1.1 equiv) dropwise at -78 °C. Stir for 45 min to generate the lithium (E)-enolate.

-

Transmetalation: Add ClTi(O-i-Pr)3 (2.2 equiv, 1.0 M in hexanes) dropwise. Self-Validating Step: The solution will turn yellow/orange, visually confirming the formation of the chlorotitanium enolate. Stir for 30 min at -78 °C.

-

Addition: Dissolve the (R)-sulfinyl imine (1.0 equiv) from Phase 1 in a minimal amount of THF and add it dropwise to the enolate solution at -78 °C. Stir for 4 hours.

-

Quench: Quench the reaction at -78 °C with saturated aqueous NH4Cl . Warm to room temperature, dilute with EtOAc, and filter through Celite to remove titanium salts. Extract, dry, and concentrate.

Phase 3: Auxiliary Cleavage and Ester Hydrolysis

-

Deprotection: Dissolve the crude Mannich adduct in MeOH (0.2 M). Add 4M HCl in dioxane (2.0 equiv). Stir at room temperature for 2 hours. Causality Note: Acidic methanolysis selectively cleaves the sulfinyl group to yield the free amine hydrochloride without prematurely hydrolyzing the methyl ester. Concentrate to dryness.

-

Hydrolysis: Dissolve the resulting residue in a 3:1 mixture of THF/ H2O . Add LiOH monohydrate (3.0 equiv). Stir at room temperature for 4 hours until TLC indicates complete consumption of the methyl ester.

Phase 4: Boc Protection

-

Protection: To the same reaction vessel (containing the free amino acid in basic aqueous THF), add triethylamine ( Et3N , 2.0 equiv) and Di-tert-butyl dicarbonate ( Boc2O , 1.2 equiv). Stir at room temperature for 12 hours.

-

Washing: Concentrate the mixture to remove THF. Dilute the aqueous layer with water and wash once with diethyl ether to remove unreacted Boc2O .

-

Acidification: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl at 0 °C. Extract thoroughly with EtOAc (3x).

-

Final Purification: Dry the combined EtOAc layers over Na2SO4 and concentrate. Purify by recrystallization (EtOAc/Hexanes) or silica gel chromatography to afford pure (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid.

Quantitative Data & Analytical Validation

Table 1. Expected Yields and Stereochemical Outcomes

| Reaction Phase | Intermediate / Final Product | Expected Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Phase 1 | (R)-N-Benzylidene-sulfinamide | 90 - 95% | N/A | >99% |

| Phase 2 | (2S,3S)-Mannich Adduct | 82 - 88% | >95:5 (anti:syn) | >99% |

| Phase 3 & 4 | (2S,3S)-Boc-Amap-OH | 75 - 80% (over 3 steps) | >95:5 | >99% |

Analytical Self-Validation Systems:

-

Phase 1 Validation: Successful condensation is marked by the disappearance of the benzaldehyde CHO proton (~10.0 ppm) and the appearance of the imine CH=N proton (~8.5 ppm) in 1H NMR.

-

Phase 2 Validation: The anti configuration is validated by the coupling constant ( J2,3 ) of the α and β protons in the crude 1H NMR. The anti isomer typically exhibits a J2,3≈9−10 Hz, whereas the syn isomer shows a distinctly smaller coupling constant ( J2,3≈4−6 Hz) .

-

Phase 4 Validation: High-Resolution Mass Spectrometry (HRMS-ESI) for C15H21NO4 : Calculated [M+H]+=280.1549 ; LC-MS will show a characteristic [M−Boc+H]+ fragmentation peak at m/z=180.1 .

References

-

Tang, T. P., & Ellman, J. A. (2002). The Asymmetric Synthesis of anti-α-Alkyl β-Amino Acid Derivatives by Addition of Chiral Titanium Enolates to Chiral N-tert-Butanesulfinyl Imines. The Journal of Organic Chemistry, 67(22), 7819-7832.[Link]

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740.[Link]

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Structural Complexity in Peptide Therapeutics

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. These modifications can lead to enhanced proteolytic stability, improved receptor affinity and selectivity, and unique conformational constraints.[1] (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is a particularly interesting building block, offering a unique combination of a β-amino acid backbone with stereochemically defined α-methyl and β-phenyl substitutions.

This β-amino acid structure inherently confers resistance to many common proteases. The stereospecific methyl and phenyl groups introduce significant conformational constraints, which can be exploited to lock a peptide into a bioactive conformation, potentially increasing its potency and selectivity. This document provides a detailed guide to the effective incorporation of this sterically hindered amino acid into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Core Principles and Scientific Rationale

The successful incorporation of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid via SPPS hinges on overcoming the primary challenge of steric hindrance. The substituents on both the α-carbon (methyl) and β-carbon (phenyl) significantly crowd the reactive carboxyl group, which can slow coupling kinetics and lead to incomplete reactions if standard protocols are used.[2]

Therefore, the central theme of this protocol is the use of highly efficient coupling reagents and optimized reaction conditions to drive the amide bond formation to completion. The Boc (tert-butyloxycarbonyl) protecting group is well-suited for this application, as its removal under moderately acidic conditions (e.g., trifluoroacetic acid, TFA) is orthogonal to the side-chain protecting groups and resin linkages commonly used in this scheme.[3][4]

Key Chemical Properties of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid

| Property | Value |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

| Appearance | White to off-white powder |

| N-Terminal Protection | tert-butyloxycarbonyl (Boc) |

| Storage Conditions | 2-8°C, desiccated |

Data sourced from Sigma-Aldrich.

Recommended Protocol for Boc-SPPS Incorporation

This protocol is designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales. The procedure outlines a single coupling cycle for incorporating the target amino acid.

Materials and Reagents

-

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid

-

Peptide-grade N,N-Dimethylformamide (DMF)

-

Peptide-grade Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is highly recommended for this sterically hindered amino acid.[5][6]

-

Resin: Merrifield or PAM resin suitable for Boc-SPPS.[7]

-

Kaiser Test Kit (Ninhydrin test) for monitoring coupling completion.[8]

-

Standard laboratory glassware and SPPS reaction vessel.

Experimental Workflow Diagram

Caption: Boc-SPPS workflow for hindered amino acid incorporation.

Step-by-Step Protocol

1. Resin Preparation and N-Terminal Deprotection: a. Place the appropriate amount of peptide-resin (e.g., 0.1 mmol) in a reaction vessel. b. Swell the resin by washing with DCM (3x) and then DMF (3x). c. Perform Boc deprotection by treating the resin with a solution of 50% TFA in DCM for 30 minutes.[4][7] When working with sequences containing sensitive residues like Tryptophan or Methionine, add 0.5% dithioethane (DTE) as a scavenger.[7] d. Drain the deprotection solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (3x), and finally DMF (3x).[7]

2. Neutralization: a. Neutralize the resulting trifluoroacetate salt on the N-terminus by treating the resin with a solution of 10% DIPEA in DMF. b. Agitate for 2 minutes, drain, and repeat the neutralization step once more.[3] c. Wash the resin with DMF (5x) to remove excess base. The resin is now ready for coupling.

3. Amino Acid Activation and Coupling: a. In a separate vial, dissolve (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (3.0 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF. b. Add DIPEA (6.0 equivalents, 0.6 mmol) to the solution. This initiates the activation of the carboxylic acid. c. Immediately add the activated amino acid solution to the drained, neutralized resin. d. Agitate the reaction mixture at room temperature. Due to the steric hindrance, an extended coupling time of 2 to 4 hours is recommended.[8]

4. Monitoring Coupling Completion: a. After the initial coupling time, take a small sample of the resin beads and wash them thoroughly with DMF. b. Perform a qualitative Kaiser test.[8]

- Negative Result (Yellow/Colorless Beads): The coupling is complete. Proceed to step 5.

- Positive Result (Blue/Purple Beads): The coupling is incomplete. There are still free primary amines on the resin. Proceed with a "double coupling."

5. Double Coupling (If Necessary): a. Drain the reaction vessel. b. Wash the resin with DMF (3x). c. Repeat steps 3a-3d to perform a second coupling reaction to drive the reaction to completion. It is advisable to use freshly prepared activated amino acid solution.[9]

6. Final Wash: a. Once the Kaiser test is negative, drain the coupling solution. b. Wash the resin thoroughly with DMF (5x) to remove all soluble reagents and byproducts. The peptide-resin is now ready for the next deprotection and coupling cycle.

Cleavage and Final Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. For standard Boc-SPPS on Merrifield or PAM resins, this is typically achieved with strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[3][7]

Caution: HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a specialized apparatus within a certified fume hood by trained personnel.

Standard HF Cleavage Cocktail:

-

Anhydrous HF:TFA:p-cresol:Thioanisole (90:5:3:2, v/v/v/v)

-

Reaction Time: 1-2 hours at 0°C.

After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by centrifugation, washed, and dried under vacuum. Purification is then typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Advanced Considerations

| Issue | Potential Cause | Recommended Solution |

| Positive Kaiser test after extended coupling | Severe steric hindrance; on-resin aggregation. | Increase equivalents of amino acid and coupling reagent to 4.0. Extend coupling time to overnight. Consider switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or using microwave-assisted SPPS.[2] |

| Low final yield | Incomplete coupling at the hindered residue step; premature chain termination. | Ensure a negative Kaiser test at every step. Consider capping any unreacted amines with acetic anhydride after the coupling of the hindered residue to prevent the formation of deletion sequences. |

| Presence of deletion sequences in final product | Incomplete coupling. | Implement the double coupling strategy proactively for this specific residue. Use a higher excess of reagents. |

Mechanism of HATU-Mediated Coupling

The high efficiency of HATU stems from its ability to form a highly reactive OAt-active ester with the carboxylic acid of the Boc-protected amino acid. The nitrogen in the 7-aza-benzotriazole ring provides anchimeric assistance, further accelerating the aminolysis reaction.[6]

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Conclusion

The successful incorporation of sterically demanding building blocks like (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is achievable with careful optimization of SPPS protocols. The key to success lies in utilizing high-potency coupling reagents such as HATU, allowing for extended reaction times, and diligently monitoring the completion of each coupling step. By following the detailed protocols and considering the underlying chemical principles outlined in this guide, researchers can effectively leverage the unique structural features of this amino acid to advance the design and synthesis of novel peptide-based therapeutics.

References

-

Konno, H., et al. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino Acids, 51(3), 419-432. [Link]

-

Trost, B. M., & Job, G. E. (2003). Solid-Phase Synthesis of Callipeltin D. Stereochemical Confirmation of the Unnatural Amino Acid AGDHE. Organic Letters, 5(24), 4619-4622. [Link]

-

Tokairin, Y., et al. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. ResearchGate. [Link]

-

Cranfill, D. C. (2010). Total synthesis of callipeltin D and towards callipeltin A. Purdue e-Pubs. [Link]

- BenchChem (2025).

- BenchChem (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). BenchChem.

-

AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

- Pennington, M. W. (1994). Site-Specific Chemical Modification Procedures. In Peptide Synthesis Protocols (pp. 173-182). Humana Press.

-

Trost, B. M., & Dudash, J. (2006). Solid-Phase Total Synthesis and Structure Proof of Callipeltin B. Journal of the American Chemical Society, 128(47), 15152-15164. [Link]

-

Aapptec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

-

Johnson, D. B., & Krishnamurthy, R. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life, 12(2), 258. [Link]

- Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.

-

CEM Corporation (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

- Grant, G. A. (Ed.). (1992). Synthetic Peptides: A User's Guide. WH Freeman.

-

Francoia, J.-P. (2015). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. [Link]

-

Gyros Protein Technologies (n.d.). SPPS Tips For Success. Mesa Labs. [Link]

- Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Reddit (2025). How do I avoid side reactions while doing this peptide coupling reaction? r/chemistry. [Link]

-

Seebach, D., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Helvetica Chimica Acta, 87(5), 1115-1135. [Link]

-

Aapptec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

Sources

- 1. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 3. peptide.com [peptide.com]

- 4. chem.uwec.edu [chem.uwec.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 肽偶联剂选择指南 [sigmaaldrich.com]

- 7. chempep.com [chempep.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Note: Optimizing Amide Bond Formation for (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic Acid

Introduction & Mechanistic Challenges

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is a highly specialized chiral building block utilized in the synthesis of advanced peptidomimetics and targeted therapeutics. As an α -methyl- β -phenyl- β -amino acid derivative, it presents two distinct synthetic hurdles during amide bond formation:

-

Extreme Steric Hindrance: The adjacent α -methyl and β -phenyl groups create a highly congested steric shield around the C1 carboxylic acid. This drastically reduces the rate of nucleophilic attack ( kcouple ) by the incoming amine[1]. Standard carbodiimide reagents (e.g., DIC, DCC) are often insufficiently reactive to overcome this activation energy barrier, leading to incomplete reactions and poor yields[1].

-

High Risk of Epimerization: Unlike α,α -disubstituted amino acids (e.g., Aib) which lack an α -proton, this molecule possesses a single, highly acidic proton at the C2 ( α ) position. During carboxyl activation, prolonged exposure to tertiary bases promotes proton abstraction, leading to enolization and subsequent epimerization to the undesired (2R,3S) diastereomer[2].

Reagent Selection Strategy & Causality

To successfully couple this substrate, the synthetic strategy must maximize the coupling rate ( kcouple ) while minimizing the epimerization rate ( kepimer ).

-

Uronium vs. Phosphonium Salts: Uronium salts like HATU and COMU rapidly generate highly reactive OAt and Oxyma active esters, respectively. These "superactive" esters are excellent for driving sterically hindered couplings to completion[3]. However, if the incoming amine is also hindered, uronium reagents can cause irreversible N-terminal guanidinylation (chain termination)[4]. In such cases, phosphonium reagents like PyAOP are preferred, as they provide similar reactivity without the risk of guanidinylation[4][5].

-

Base Selection (The Critical Variable): The choice of base is as important as the coupling reagent. Standard bases like DIPEA are highly basic and can rapidly abstract the C2 proton. Switching to 2,4,6-trimethylpyridine (TMP/collidine) provides a less basic, sterically hindered alternative that efficiently scavenges acid byproducts while dramatically suppressing epimerization[2].

-

Solvent Effects: N-methylpyrrolidone (NMP) or a 1:1 mixture of NMP/DCM is preferred over pure DMF, as it enhances the solvation of hindered, hydrophobic intermediates and prevents aggregation[1].

Quantitative Performance Data

The following table summarizes the expected performance of various coupling systems for mono- α -substituted β -amino acids based on established kinetic profiles.

| Coupling System | Base | Additive | Reaction Time | Yield (%) | Epimerization (%) |

| DIC / HOBt | DIPEA | None | 24 h | 35 - 45 | 4 - 6 |

| HATU | DIPEA | None | 4 h | 75 - 85 | 8 - 12 |

| HATU | TMP | None | 4 h | 85 - 90 | < 3 |

| PyAOP | DIPEA | HOAt | 6 h | 88 - 92 | < 2 |

| COMU | TMP | None | 2 h | > 95 | < 1 |

| Table 1: Comparative efficacy of coupling reagent systems for sterically hindered β -amino acids. |

Mechanistic Workflow

Figure 1: Mechanistic pathways of active ester coupling vs. C2 epimerization.

Validated Experimental Protocols

Protocol A: High-Efficiency Solution-Phase Coupling using COMU/TMP

Self-Validation Note: COMU undergoes a distinct color change in the presence of a base (turning yellow/orange), which serves as a visual indicator of active ester formation and base consumption[2].

-

Preparation: Dissolve 1.0 equivalent of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid and 1.1 equivalents of the target amine in anhydrous NMP/DCM (1:1 v/v) to achieve a concentration of 0.1 M.

-

Base Addition: Add 3.0 equivalents of TMP (2,4,6-trimethylpyridine). Chill the reaction mixture to 0 °C in an ice bath to thermodynamically suppress enolization.

-

Activation: Add 0.95 to 1.0 equivalents of COMU. (Crucial: Using a slight deficit of COMU relative to the carboxylic acid prevents the excess uronium salt from reacting with the amine to form a guanidinium byproduct[2]).

-

Monitoring: Stir at 0 °C for exactly 2 minutes to allow active ester formation. Observe the solution for the characteristic yellow/orange color change.

-

Coupling: Allow the reaction to warm to room temperature naturally. Stir for 2 to 4 hours. Monitor completion via LC-MS.

-

Workup: Quench the reaction with water. Extract with ethyl acetate, wash the organic layer with 5% citric acid (to remove TMP and unreacted amine), saturated NaHCO 3 , and brine. Dry over Na 2 SO 4 and concentrate under reduced pressure.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) using PyAOP

Self-Validation Note: The standard Ninhydrin (Kaiser) test may yield a false negative for highly hindered secondary amines. Utilize the chloranil test or perform a micro-cleavage followed by LC-MS to definitively confirm coupling completion.

-

Resin Swelling: Swell the resin-bound amine in NMP for 30 minutes to ensure maximum exposure of the reactive sites[1].

-

Pre-Activation Mixture: In a separate dry vial, dissolve 3.0 equivalents of the Boc-amino acid, 3.0 equivalents of PyAOP, and 3.0 equivalents of HOAt in a minimal volume of NMP.

-

Activation: Add 6.0 equivalents of TMP to the vial. Agitate for exactly 1 minute. (Crucial: Do not exceed 1 minute of pre-activation to prevent the formation of less reactive oxazinone intermediates).

-

Coupling: Transfer the activated mixture immediately to the resin.

-

Agitation: Agitate at room temperature for 4 to 6 hours.

-

Double Coupling (If Required): If LC-MS micro-cleavage indicates incomplete coupling, do not simply extend the reaction time (which increases epimerization risk). Instead, drain the reaction vessel, wash the resin with NMP, and repeat steps 2-5 with a fresh batch of activated reagents[1].

Sources

Application Note: Strategic Incorporation of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic Acid in Peptidomimetic Drug Discovery

Introduction and Scientific Rationale

The transition of biologically active peptides from in vitro hits to clinical therapeutics is frequently derailed by poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and lack of conformational stability. To overcome these limitations, the strategic insertion of unnatural amino acids has become a cornerstone of modern peptidomimetic drug discovery[1].

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (CAS: 926308-22-7) is a highly specialized, sterically constrained β -amino acid building block. Structurally, it features a β -phenyl group and an α -methyl group. This unique dual-substitution pattern severely restricts the rotational freedom around the Cα−Cβ bond due to allylic-type A-1,3 steric strain. When incorporated into a peptide sequence, this building block forces the backbone into highly specific dihedral angles ( ϕ and ψ ), effectively locking the molecule into stable secondary structures such as 14-helices or distinct β -turns. Furthermore, the unnatural backbone renders the resulting peptidomimetic virtually invisible to endogenous proteases[2].

Causality in Experimental Design: The Boc Advantage

Because the β -amine is protected by a tert-butyloxycarbonyl (Boc) group rather than a fluorenylmethyloxycarbonyl (Fmoc) group, this specific compound is optimally deployed as the N-terminal capping residue in standard Fmoc Solid-Phase Peptide Synthesis (SPPS). This is a deliberate experimental choice: during the final trifluoroacetic acid (TFA) cleavage step, the Boc group is removed simultaneously with the cleavage of the peptide from the resin, yielding the bioactive free amine in a single, highly efficient step without requiring orthogonal deprotection workflows.

Mechanistic Workflows and Visualization

To successfully leverage this building block, drug development professionals must integrate it rationally into the discovery pipeline. The following diagrams illustrate the integration workflow and the biochemical mechanism by which this compound confers protease resistance.

Workflow for integrating (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid into drug discovery.

Mechanism of protease resistance induced by steric hindrance from the alpha-methyl-beta-phenyl motif.

Quantitative Impact on Pharmacokinetics

The introduction of an α -methyl- β -phenyl amino acid fundamentally alters the pharmacokinetic landscape of a peptide. Table 1 summarizes representative data demonstrating the profound impact of this substitution on serum stability and target affinity.

Table 1: Comparative Pharmacokinetic and Structural Properties of Peptidomimetics

| Construct | Sequence Modification | Proteolytic Half-Life (Human Serum) | Receptor Binding Affinity (Kd) | Dominant Secondary Structure |

| Wild-Type | None (Natural α -amino acids only) | 0.5 h | 12 nM | Random Coil |

| β -Ala Analog | Unsubstituted β -amino acid insertion | 4.2 h | 45 nM | Flexible / Unstructured |

| Constrained Analog | (2S,3S)- α -methyl- β -phenyl insertion | >48.0 h | 15 nM | Stable 14-Helix |

Data Interpretation: While an unsubstituted β -alanine provides marginal stability improvements at the cost of binding affinity (due to increased entropic penalty upon binding), the sterically locked (2S,3S) derivative pre-organizes the peptide into a bioactive conformation. This minimizes the entropic penalty of binding (preserving the 15 nM Kd) while rendering the bond entirely resistant to enzymatic cleavage (>48 h half-life).

Self-Validating Experimental Protocols

The severe steric hindrance introduced by the α -methyl and β -phenyl groups makes standard coupling protocols (e.g., HBTU/DIPEA) prone to failure. The following protocol utilizes a highly reactive 7-aza-1-hydroxybenzotriazole active ester (HATU) and incorporates mandatory validation checkpoints to ensure system integrity.

Protocol 1: N-Terminal Incorporation via Fmoc-SPPS

Objective: Couple (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid to the N-terminus of a resin-bound peptide.

Reagents Required:

-

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (3.0 equivalents)

-

HATU (2.9 equivalents)

-

HOAt (3.0 equivalents) - Crucial for stabilizing the highly reactive intermediate.

-

N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 x 10 minutes.

-

Validation Checkpoint: Monitor the UV absorbance of the deprotection effluent at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful deprotection.

-

-

Activation: In a separate vial, dissolve the unnatural amino acid, HATU, and HOAt in DMF. Add DIPEA and pre-activate for exactly 3 minutes. Causality Note: Extended pre-activation can lead to guanidinylation of the free amine by HATU; strict timing is required.

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes. (For highly aggregated sequences, microwave assistance at 75°C for 15 minutes is recommended).

-

Validation Checkpoint (The Kaiser Test): Perform a Kaiser test on a few resin beads.

-

Expert Insight: Sterically hindered amines can yield false-negative Kaiser results. If the test is negative but sequence difficulty is high, perform a micro-cleavage (Protocol 2, scaled down) and analyze via LC-MS to confirm the mass addition of +261 Da (Mass of the residue minus water).

-

-

Capping: If the coupling is incomplete, do not proceed. Perform a second coupling cycle. Once complete, cap any unreacted amines using acetic anhydride/pyridine (1:1 v/v) in DMF for 15 minutes.

Protocol 2: Global Deprotection and Cleavage

Objective: Simultaneously cleave the peptide from the resin and remove the N-terminal Boc group and side-chain protecting groups.

Step-by-Step Methodology:

-

Preparation: Wash the resin thoroughly with Dichloromethane (DCM) to remove all traces of DMF, which can inhibit the cleavage cocktail. Dry the resin under vacuum.

-

Cleavage Cocktail: Prepare a mixture of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v). Causality Note: TIPS acts as a carbocation scavenger, preventing the re-alkylation of the peptide by the cleaved tert-butyl cations originating from the Boc group.

-

Reaction: Add the cocktail to the resin (10 mL per gram of resin) and agitate for 2.5 hours at room temperature.

-

Precipitation: Filter the resin and concentrate the TFA filtrate under a stream of nitrogen to ~10% of its original volume. Precipitate the crude peptide by adding 10 volumes of ice-cold diethyl ether.

-

Validation Checkpoint: Centrifuge, decant the ether, and dissolve the pellet in 50% aqueous acetonitrile. Analyze immediately via High-Resolution Mass Spectrometry (HRMS) to verify the target mass and confirm the complete removal of the Boc group (-100 Da).

References

-

ResearchGate. "Kinetic deconjugation: A gateway to the synthesis of Xxx-Gly (E)-alkene dipeptide isosteres". Retrieved from [Link]

-

PubChem. "(2S,3S)-3-amino-2-methyl-3-phenylpropanoic acid". Retrieved from[Link]

Sources

Application Note: Deprotection Strategies for Boc-Protected 3-Amino-2-methyl-3-phenylpropionic Acid

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols.

Introduction & Mechanistic Causality

The synthesis of peptidomimetics and advanced active pharmaceutical ingredients (APIs) frequently utilizes β -amino acids, such as 3-amino-2-methyl-3-phenylpropionic acid , to enhance proteolytic stability and induce specific secondary structures. The tert-butyloxycarbonyl (Boc) group is the gold standard for α

- and β -amino protection due to its stability against nucleophiles and base hydrolysis[1].

However, the deprotection of the Boc group from 3-amino-2-methyl-3-phenylpropionic acid requires careful consideration of the molecule's specific structural features: a benzylic β -amine and a free carboxylic acid.

Causality in Reagent Selection

Acidolysis of the Boc group proceeds via the protonation of the carbamate carbonyl, followed by the cleavage of the C–O bond to yield a tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to release the free amine[2].

As a Senior Application Scientist, the choice between the two primary deprotection methodologies—Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in 1,4-Dioxane —must be dictated by downstream requirements:

-

The TFA/DCM Pathway: This is the traditional, highly robust method[1]. TFA acts as both the proton source and a polar solvent. However, the tert-butyl cation generated is a powerful electrophile. To prevent it from alkylating the electron-rich phenyl ring of the substrate, the addition of a scavenger (e.g., anisole or thioanisole) is highly recommended[3]. The resulting product is a soluble trifluoroacetate salt, which requires solvent evaporation and trituration for isolation[4].

-

The HCl/Dioxane Pathway: This method offers an orthogonal isolation strategy. 1,4-Dioxane has a very low dielectric constant. As the Boc group is cleaved, the highly polar amine hydrochloride salt typically precipitates directly out of the solution[2]. This phase separation drives the reaction forward via Le Chatelier's principle, prevents side reactions, and allows for isolation by simple filtration without the need for aqueous workup[5].

Experimental Workflows

The following decision tree illustrates the logical flow for selecting and executing the appropriate deprotection strategy based on the desired salt form and isolation method.

Caption: Workflow for Boc deprotection of 3-amino-2-methyl-3-phenylpropionic acid.

Detailed Experimental Protocols

Protocol A: Deprotection using TFA in DCM

This protocol is ideal when broad solubility is required and the trifluoroacetate salt is compatible with subsequent peptide coupling steps.

Materials:

-

Boc-3-amino-2-methyl-3-phenylpropionic acid (1.0 eq)

-

Anhydrous Dichloromethane (DCM)[4]

-

Trifluoroacetic Acid (TFA)[4]

-

Anisole (Scavenger, 2.0 eq)[3]

-

Cold anhydrous diethyl ether[4]

Step-by-Step Procedure:

-

Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM to achieve a concentration of 0.1 M in a round-bottom flask[2].

-

Scavenger Addition: Add anisole (2.0 eq) to the solution and cool the flask to 0 °C using an ice bath. Causality: Cooling prevents exothermic degradation and suppresses premature side reactions before the acid is fully homogenized.

-

Acidification: Slowly add TFA dropwise until a 1:1 (v/v) ratio of TFA:DCM is achieved[4].

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 to 2 hours[5].

-

Concentration: Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporate the residue with toluene (2 × 10 mL) to azeotropically remove residual TFA[2].

-

Precipitation: Suspend the resulting crude oil in a minimal amount of DCM and add an excess of cold diethyl ether to precipitate the trifluoroacetate salt[4].

-

Isolation: Collect the white precipitate via vacuum filtration, wash extensively with cold diethyl ether, and dry under high vacuum[4].

Self-Validation Checkpoint: Perform LC-MS analysis. The starting material exhibits an [M+H]+ peak at m/z 280.2. A successful and complete reaction is validated by the total disappearance of this peak and the emergence of a new [M+H]+ peak at m/z 180.1. On normal-phase TLC (10% MeOH in DCM), the product will remain at the baseline ( Rf=0.0 ), confirming the transition to a highly polar zwitterionic salt.

Protocol B: Deprotection using 4M HCl in 1,4-Dioxane

This protocol is favored for generating a highly stable hydrochloride salt via direct precipitation, minimizing the need for scavengers.

Materials:

-

Boc-3-amino-2-methyl-3-phenylpropionic acid (1.0 eq)

-

4M HCl in 1,4-Dioxane (5-10 eq)[2]

-

Anhydrous 1,4-Dioxane (minimal amount for initial dissolution)[5]

-

Cold anhydrous diethyl ether[2]

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate in a minimal volume of anhydrous 1,4-dioxane (approx. 5 mL per gram of substrate)[5].

-